molecular formula C22H14N4O5S2 B11600297 4-{5-[(Z)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]furan-2-yl}benzenesulfonamide

4-{5-[(Z)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]furan-2-yl}benzenesulfonamide

Cat. No.: B11600297
M. Wt: 478.5 g/mol
InChI Key: UWICGVZTTPKBGB-PDGQHHTCSA-N
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Description

4-(5-{[(2Z)-3,7-DIOXO-6-PHENYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of thiazolotriazines. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazine ring, and is further substituted with a furan and benzene sulfonamide group. This intricate structure endows the compound with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-(5-{[(2Z)-3,7-DIOXO-6-PHENYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions The synthetic route generally starts with the preparation of the thiazolotriazine core, which is achieved through the cyclization of appropriate precursors under acidic or basic conditionsIndustrial production methods may employ optimized reaction conditions and catalysts to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

4-(5-{[(2Z)-3,7-DIOXO-6-PHENYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZENE-1-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, and it is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound is used in the development of new materials with specific chemical and physical properties

Mechanism of Action

The mechanism of action of 4-(5-{[(2Z)-3,7-DIOXO-6-PHENYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate signaling pathways by interacting with receptors or other signaling proteins, leading to changes in cellular responses .

Comparison with Similar Compounds

Compared to other thiazolotriazine derivatives, 4-(5-{[(2Z)-3,7-DIOXO-6-PHENYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZENE-1-SULFONAMIDE stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C22H14N4O5S2

Molecular Weight

478.5 g/mol

IUPAC Name

4-[5-[(Z)-(3,7-dioxo-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]furan-2-yl]benzenesulfonamide

InChI

InChI=1S/C22H14N4O5S2/c23-33(29,30)16-9-6-13(7-10-16)17-11-8-15(31-17)12-18-21(28)26-22(32-18)24-20(27)19(25-26)14-4-2-1-3-5-14/h1-12H,(H2,23,29,30)/b18-12-

InChI Key

UWICGVZTTPKBGB-PDGQHHTCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)S(=O)(=O)N)/SC3=NC2=O

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)S(=O)(=O)N)SC3=NC2=O

Origin of Product

United States

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